molecular formula C11H17NO5 B12041420 N-t-BOC-4-(Ethylene oxide)-L-proline

N-t-BOC-4-(Ethylene oxide)-L-proline

Cat. No.: B12041420
M. Wt: 243.26 g/mol
InChI Key: ITISPAFDKVNDMG-RGENBBCFSA-N
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Description

N-t-BOC-4-(Ethylene oxide)-L-proline is a specialized proline derivative featuring a tert-butoxycarbonyl (BOC) protecting group on the amine and an ethylene oxide (epoxide) substituent at the 4-position of the pyrrolidine ring. This compound is primarily utilized as a chiral building block in organic synthesis, peptide chemistry, and materials science.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-6-azaspiro[2.4]heptane-5-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-11(6-16-11)4-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11?/m0/s1

InChI Key

ITISPAFDKVNDMG-RGENBBCFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CO2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-4-(Ethylene oxide)-L-proline typically involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (BOC) group. The ethylene oxide moiety is then introduced through a series of chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-t-BOC-4-(Ethylene oxide)-L-proline may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce a compound that meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-4-(Ethylene oxide)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The ethylene oxide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-t-BOC-4-(Ethylene oxide)-L-proline include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from the reactions of N-t-BOC-4-(Ethylene oxide)-L-proline depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

N-t-BOC-4-(Ethylene oxide)-L-proline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-t-BOC-4-(Ethylene oxide)-L-proline involves its interaction with specific molecular targets and pathways. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amino group of proline. This allows the compound to participate in various biochemical reactions, including peptide synthesis and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key structural distinction among BOC-protected proline derivatives lies in the substituent at the 4-position, which dictates reactivity, solubility, and application:

Compound 4-Position Substituent Functional Properties
N-t-BOC-4-(Ethylene oxide)-L-proline Ethylene oxide (epoxide) Enables ring-opening reactions; potential for crosslinking or polymer grafting .
N-BOC-4-oxo-L-proline Ketone (oxo) Participates in nucleophilic additions; used in peptide backbone modifications .
N-Boc-4-methylene-L-proline Methylene (CH₂) Offers a site for olefin metathesis or hydrogenation; enhances rigidity .
N-Boc-4,4-difluoro-L-proline Difluoro (F₂) Alters electronic and steric profiles; improves metabolic stability in drug design .
N-Boc-cis-4-hydroxy-L-proline Hydroxyl (OH) Facilitates hydrogen bonding; critical for collagen mimicry and biomaterials .
N-t-BOC-trans-4-Iodo-L-proline Iodo (I) Serves as a heavy atom for X-ray crystallography or radiolabeling .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity CAS Number
N-t-BOC-4-(Ethylene oxide)-L-proline C₁₁H₁₇NO₅ 243.26 Not reported Not listed Not explicitly given
N-BOC-4-oxo-L-proline C₁₀H₁₅NO₅ 229.23 155–163 98% 84348-37-8
N-Boc-4-methylene-L-proline C₁₁H₁₇NO₄ 227.26 Not reported 97% 84348-38-9
N-Boc-4,4-difluoro-L-proline C₁₀H₁₅F₂NO₄ 251.23 Not reported >97% 203866-15-3
N-Boc-cis-4-hydroxy-L-proline C₁₀H₁₇NO₅ 231.25 ~146 (decomp.) 97% 87691-27-8

Data Tables

Table 1: Structural and Functional Comparison
![Refer to Section 2.1 for details]

Table 2: Physical Properties
![Refer to Section 2.2 for details]

Table 3: Key Applications ![Refer to Section 2.3 for details]

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